N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a hybrid molecule combining a bithiophene moiety with an imidazole sulfonamide scaffold.
Properties
IUPAC Name |
1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S3/c1-17-9-14(15-10-17)22(18,19)16-7-6-11-4-5-13(21-11)12-3-2-8-20-12/h2-5,8-10,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSAWHGZNCVUFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a bithiophene core have been studied for their potential as hole transport materials (htms) in perovskite solar cells. The bithiophene core facilitates charge mobility, making these compounds effective in this role.
Mode of Action
These compounds, when used as HTMs, interact with their targets (perovskite materials) by facilitating the movement of positive charges (holes) from the perovskite layer to the electrode. This results in an efficient charge transport, which is crucial for the functioning of solar cells.
Biochemical Pathways
In the context of its application in solar cells, the compound plays a role in the photoelectric conversion process, which involves the absorption of light and the generation of electric current.
Result of Action
The result of the action of this compound, when used as an HTM in perovskite solar cells, is the efficient transport of charges, leading to the generation of electric current. This contributes to the overall efficiency of the solar cell.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of solar cells, factors such as light intensity, temperature, and humidity can affect the performance of the HTM and, consequently, the efficiency of the solar cell.
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and antibacterial properties.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological effects. The presence of the bithiophene moiety contributes to its electronic properties and potential interactions with biological targets.
- Molecular Formula : C₁₅H₁₇N₃O₂S
- Molecular Weight : 307.4 g/mol
1. Antitumor Activity
Research has indicated that compounds containing sulfonamide structures can exhibit significant antitumor activity. The mechanism often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation.
- Case Study : A study investigated various sulfonamide complexes and their effects on tumor cell lines (HeLa and WM35). The results demonstrated that certain complexes exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent .
2. Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with folate synthesis pathways.
- Research Findings : In vitro studies have shown that analogs of sulfonamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, hybrid compounds derived from sulfonamides demonstrated significant inhibitory effects against E. coli and S. typhimurium, with minimum inhibitory concentrations (MIC) as low as 11.31 µg/mL .
Biological Assays and Results
| Activity Type | Tested Organisms | Inhibition Zone Diameter (IZD) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Antibacterial | E. coli | 19 mm | 11.31 µg/mL |
| Antibacterial | S. typhimurium | 16 mm | 19.24 µg/mL |
| Cytotoxicity | HeLa (cancer cell line) | Significant growth inhibition | IC50 values comparable to cisplatin |
In Vivo Studies
In vivo studies are crucial for assessing the safety and efficacy of new compounds. Current research has begun exploring the toxicity profiles of sulfonamide derivatives in animal models.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with analogous molecules from diverse sources (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
- Bithiophene vs. Aromatic Substituents: The target compound’s bithiophene group distinguishes it from phenyl or furan-based analogs (e.g., 1ah, IZ5).
- Sulfonamide-Imidazole Core: Shared with IZ5 and cyazofamid, this core is critical for enzyme binding. Cyazofamid’s chloro and cyano groups enhance fungicidal activity, while IZ5’s fluorobenzenesulfonamide improves tyrosine phosphatase affinity .
- Linker Variations : The ethyl linker in the target compound may confer flexibility compared to the rigid ethylenediamine in 1ah, influencing solubility or target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
